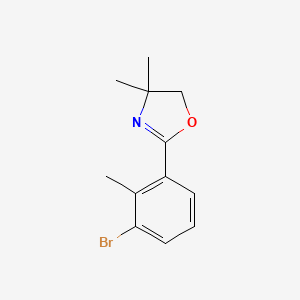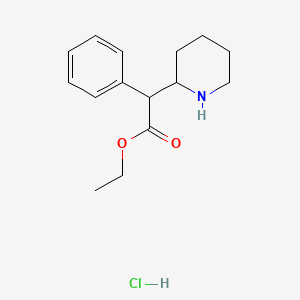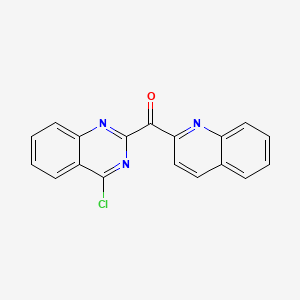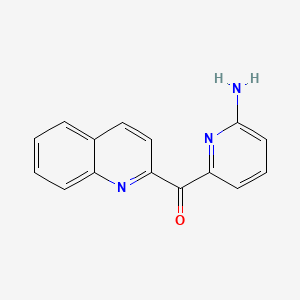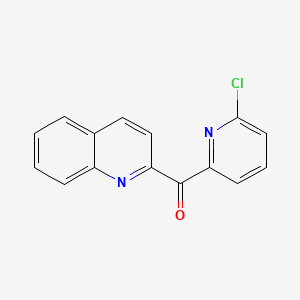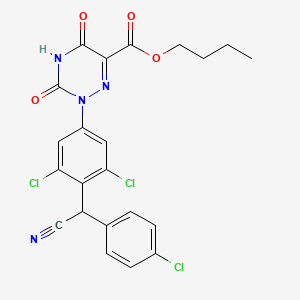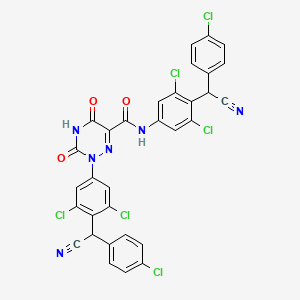
(5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3, also known as this compound, is a useful research compound. Its molecular formula is C32H37N5O6 and its molecular weight is 587.677. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
Research on compounds structurally related to (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3 reveals insights into their molecular structures. For instance, the study of the molecule of ergotamine tartrate bis(ethanol) solvate highlights the conformational rigidity due to the partial double-bond character of the amide bond in similar compounds. This compound comprises substituted polycyclic systems connected by an amide linkage, exhibiting specific ring conformations and intramolecular hydrogen bonding (Pakhomova et al., 1995).
Synthesis and Chemical Properties
Studies on similar chemical structures have led to the development of various synthesis methods and an understanding of their chemical behaviors. For example, the synthesis of 9,11-secoestradiol and its derivatives from 17-acetoxyestradiol 3-methyl ether demonstrates significant antifertility activity, showcasing the potential of similar compounds in medicinal applications (Kole et al., 1975).
Another study discusses the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one, including their reduced reactivity and proposed mechanisms involving cyclization, rearrangement, and ring expansion (Luo et al., 2005).
Potential Applications in Neuroscience
Secoergoline derivatives, closely related to the compound , have shown inhibitory activities against both GABA and glutamate uptake in rat brain homogenates. This suggests potential applications in modulating neurotransmitter systems, which could be relevant for neurological research and therapy (Héja et al., 2004).
Pharmaceutical Applications
Compounds with structural similarities to this compound may hold potential as pharmaceutical agents. The study on antibiotic SB22484, a complex of the aurodox group, demonstrates the potential of these compounds in developing new antibiotics, especially against specific bacterial strains (Ferrari et al., 1990).
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis pathway of (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3' involves the conversion of starting materials into the final product through a series of reactions.", "Starting Materials": ["Ergotamine", "2-phenylacetaldehyde", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Lithium aluminum hydride", "Methanol", "Chloroform"], "Reaction": ["1. Ergotamine is reacted with 2-phenylacetaldehyde in the presence of sodium borohydride to form (5'α,10α)-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3'-aldehyde.", "2. The aldehyde is then reacted with methyl iodide in the presence of hydrochloric acid to form (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3'-methyliodide.", "3. The methyliodide is then reacted with lithium aluminum hydride in dry ether to reduce the iodide to a methyl group, forming (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3'-methanol.", "4. The methanol is then converted to the final product through a series of steps involving the use of sodium hydroxide and chloroform."] } | |
| 81149-12-4 | |
Molekularformel |
C32H37N5O6 |
Molekulargewicht |
587.677 |
InChI |
InChI=1S/C32H37N5O6/c1-31(34-28(39)19-15-21-20-10-6-11-22(33)27(20)25(38)16-23(21)35(2)17-19)30(41)37-24(14-18-8-4-3-5-9-18)29(40)36-13-7-12-26(36)32(37,42)43-31/h3-6,8-11,19,21,23-24,26,42H,7,12-17,33H2,1-2H3,(H,34,39)/t19-,21-,23-,24+,26+,31-,32+/m1/s1 |
InChI-Schlüssel |
LFGNPVZUOHABSN-PZHANVKFSA-N |
SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC(=O)C7=C6C=CC=C7N)N(C5)C |
Synonyme |
8H-Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine, 2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone deriv.; Benzo[f]quinoline, 2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone deriv. (2R,4aR,10bR)-7-Amino-1,2,3,4,4a,5,6,10b-octahydro-4-methyl-N-[(2R,5S,10aS,10bS)-octahy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)
![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)
